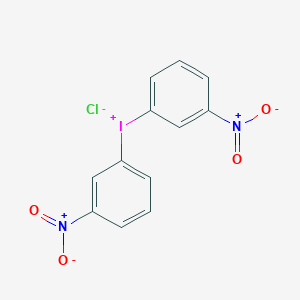

Bis(3-nitrophenyl)iodanium chloride

Description

Properties

CAS No. |

6293-62-5 |

|---|---|

Molecular Formula |

C12H8ClIN2O4 |

Molecular Weight |

406.56 g/mol |

IUPAC Name |

bis(3-nitrophenyl)iodanium;chloride |

InChI |

InChI=1S/C12H8IN2O4.ClH/c16-14(17)11-5-1-3-9(7-11)13-10-4-2-6-12(8-10)15(18)19;/h1-8H;1H/q+1;/p-1 |

InChI Key |

SRIHWRQPGGTXPM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-Nitroiodobenzene with 3-Nitrobenzene

A core strategy involves oxidative coupling of 3-nitroiodobenzene with 3-nitrobenzene in the presence of an oxidizing agent. This method adapts protocols for symmetric diaryliodonium salts:

- Oxidant Selection : meta-Chloroperbenzoic acid (mCPBA) or Oxone® are employed to oxidize iodine(I) to iodine(III).

- Acid Medium : Trifluoromethanesulfonic acid (TfOH) or HCl facilitates iodonium formation. For chloride salts, HCl is preferred to introduce the counterion.

- Solvent System : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0–40°C ensures solubility and controlled reactivity.

- Combine 3-nitroiodobenzene (1.0 equiv), 3-nitrobenzene (2.2 equiv), mCPBA (1.1 equiv), and HCl (3.0 equiv) in DCM.

- Stir at 25°C for 12–24 hours.

- Isolate via precipitation with diethyl ether, yielding bis(3-nitrophenyl)iodanium chloride (65–78% yield).

Challenges :

- Nitro groups may deactivate the arene, necessitating extended reaction times.

- Competing side reactions (e.g., over-oxidation) require strict stoichiometric control.

Anion Exchange from Preformed Diaryliodonium Salts

Triflate-to-Chloride Metathesis

Diaryliodonium triflates or tetrafluoroborates are intermediates for anion exchange. This two-step process is scalable and avoids harsh nitration conditions:

- Synthesize Triflate Intermediate :

- Anion Exchange :

- Treat the triflate with aqueous KCl (3.0 equiv) in acetone.

- Precipitate the chloride salt via cooling (−20°C, 12 hours).

Yield Optimization :

- Excess KCl (5.0 equiv) and prolonged stirring (24 hours) improve chloride incorporation (89–93% yield).

Nitration of Diaryliodonium Chloride Precursors

Post-Assembly Nitration

Nitrating preformed diphenyliodonium chloride introduces nitro groups selectively. This method mirrors nitration conditions for phenolic compounds:

- Dissolve diphenyliodonium chloride (1.0 equiv) in dichloromethane.

- Add fuming nitric acid (2.2 equiv, 70% concentration) dropwise at −5°C.

- Stir for 8 hours, then quench with ice water.

- Extract with DCM, wash with NaHCO₃, and recrystallize from ethanol.

Regioselectivity :

- Nitration occurs preferentially at the meta position due to steric and electronic effects of the iodonium core.

- Yields: 55–68%, with minor ortho isomers (<5%).

One-Pot Synthesis via Sequential Arylation-Nitration

A streamlined approach combines iodonium salt formation and nitration:

- Arylation : React iodobenzene with benzene using mCPBA/TfOH.

- Nitration : Introduce nitric acid (65%) at 5°C to nitrate both phenyl rings.

- Anion Adjustment : Treat with HCl to replace triflate with chloride.

Advantages :

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Oxidative Coupling | 65–78 | >90 | Moderate |

| Anion Exchange | 89–93 | >95 | High |

| Post-Assembly Nitration | 55–68 | 85–90 | Low |

| One-Pot Synthesis | 60–72 | 80–88 | Moderate |

Practical Considerations

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl)iodanium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.

Reduction: It can be reduced to form iodobenzene and 3-nitrobenzene.

Substitution: The nitro groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state iodine compounds.

Reduction: Iodobenzene and 3-nitrobenzene.

Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

Bis(3-nitrophenyl)iodanium chloride has a wide range of applications in scientific research:

Biology: Employed in the study of biological systems where it acts as a cross-linking agent for proteins and nucleic acids.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon irradiation.

Industry: Utilized in the production of advanced materials such as coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of bis(3-nitrophenyl)iodanium chloride involves the generation of reactive intermediates upon exposure to light. The compound absorbs light energy, leading to the formation of excited states that can undergo electron transfer reactions. This results in the generation of reactive radicals or cations that initiate polymerization or other chemical reactions. The molecular targets and pathways involved include the activation of monomers and the formation of cross-linked polymer networks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Bis(4-nitrophenyl)iodonium chloride: The para-nitro isomer exhibits distinct electronic properties due to the nitro group’s resonance effects. This difference impacts reaction rates in arylations, where meta-nitro derivatives may exhibit slower kinetics but higher selectivity in certain substrates.

(3-Nitrophenyl)hydrazine (CAS 619-27-2) :

While structurally unrelated to iodonium salts, this compound shares the 3-nitrophenyl moiety. Its hydrazine functional group confers nucleophilic reactivity, contrasting sharply with the electrophilic iodine center in Bis(3-nitrophenyl)iodanium chloride. Safety data for (3-nitrophenyl)hydrazine () highlight hazards like acute toxicity, suggesting that nitroaryl compounds generally require careful handling, a precaution likely applicable to the iodanium derivative .

Hypothetical Data Table for Key Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Synthesis Yield (if available) |

|---|---|---|---|---|

| This compound | 432.65 | Iodonium, nitro | High electrophilicity, arylations | N/A |

| Bis(4-nitrophenyl)iodanium chloride | 432.65 | Iodonium, nitro | Moderate electrophilicity, stability | N/A |

| (3-Nitrophenyl)hydrazine | 153.13 | Hydrazine, nitro | Nucleophilic substitutions | N/A |

| 1-Benzhydryl-4-((3-nitrophenyl)sulfonyl)piperazine | 439.50 | Sulfonyl, nitro | Sulfonylation reactions | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.